tert-Butyl 3-oxononanoate

Description

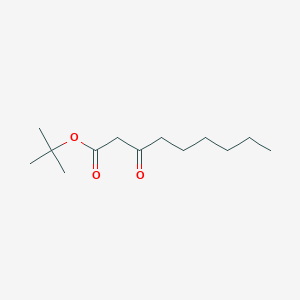

tert-Butyl 3-oxononanoate is a branched ester compound characterized by a tert-butyl group attached to a nine-carbon chain containing a ketone (oxo) group at the third position. This structure confers unique chemical properties, including enhanced steric hindrance due to the bulky tert-butyl moiety and reactivity at the ketone site. Such compounds are often utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or specialty polymers. While specific data on this compound’s applications are sparse in the provided evidence, its structural analogs (e.g., tert-butyl esters with varying chain lengths or substituents) suggest roles in controlled-release formulations or as precursors for bioactive molecules .

Properties

CAS No. |

66696-99-9 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 3-oxononanoate |

InChI |

InChI=1S/C13H24O3/c1-5-6-7-8-9-11(14)10-12(15)16-13(2,3)4/h5-10H2,1-4H3 |

InChI Key |

IQCFKDXFNXQEKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidative Transformations

The keto group in tert-butyl 3-oxononanoate is susceptible to oxidation. While direct examples are scarce, tert-butyl hydroperoxide (TBHP)-mediated oxidations of analogous esters suggest potential pathways:

-

Oxidative Cyclization : TBHP/K₃PO₄ systems enable cyclization to heterocycles like quinazolinones .

-

Decarboxylation : Oxidative decarboxylation with Bi₂O₃/TBHP converts esters to ketones or carboxylic acids .

Condensation and Rearrangement Reactions

The active methylene group adjacent to the keto moiety facilitates condensation:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., phthalic anhydride) in acetic anhydride/triethylamine to form α,β-unsaturated esters, as demonstrated for tert-butyl acetoacetate .

-

Intramolecular Lactonization : Under basic conditions (e.g., NaOMe/MeOH), esters cyclize to form bicyclic lactones, a pathway observed in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane synthesis .

Table 2: Condensation and Cyclization Parameters

| Reaction | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| Knoevenagel | Phthalic anhydride, Et₃N | Ac₂O | α,β-Unsaturated ester | 83% |

| Lactonization | NaOMe | MeOH | Bicyclic lactone | 80% |

Hydrolysis and Functional Group Interconversion

The tert-butyl ester is hydrolyzed under acidic (TFA) or basic (NaOH) conditions to yield 3-oxononanoic acid . This acid is further functionalized:

-

Amide Formation : Coupling with amines via EDCI/HOBt yields bioactive amides .

-

Reduction : NaBH₄ or LiAlH₄ reduces the keto group to a secondary alcohol .

Stability and Purification

This compound resists decarboxylation under mild conditions. Purification via distillation or silica gel chromatography is typical, with no need for decolorization due to high reaction purity .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-oxononanoate with structurally related esters and keto-acids, focusing on molecular features, stability, and functional group reactivity. Data are derived from analogs listed in , which provides similarity scores based on structural alignment.

Structural and Functional Group Similarities

Key Observations :

- Chain Length: Longer-chain analogs (e.g., 10- or 18-carbon) exhibit reduced solubility in polar solvents compared to this compound, which balances hydrophobicity and reactivity .

- Functional Groups: Compounds with terminal carboxylic acids (e.g., 10-(tert-Butoxy)-10-oxodecanoic acid) are more acidic and prone to hydrolysis than the ester form of this compound .

- Substituents: The hydroxyethoxy group in tert-Butyl 3-(2-hydroxyethoxy)propanoate introduces hydrogen-bonding capacity, enhancing hydrophilicity but reducing thermal stability .

Reactivity and Stability

- Hydrolysis Resistance: The tert-butyl group in this compound provides steric protection against nucleophilic attack, making it more stable under basic conditions than linear esters (e.g., methyl 3-oxononanoate) .

- Ketone Reactivity: The 3-oxo group enables condensation reactions (e.g., Knoevenagel or aldol reactions), similar to analogs like 4-(tert-Butoxy)-4-oxobutanoic acid. However, longer chains may slow reaction kinetics due to increased steric bulk .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling tert-Butyl 3-oxonanoate in laboratory settings?

- Methodological Answer :

- Use non-sparking tools and explosion-proof equipment to prevent ignition due to flammability risks .

- Wear chemical-resistant gloves (e.g., nitrile) and eye protection to avoid skin/eye contact .

- Ensure local exhaust ventilation and grounding of containers to mitigate vapor accumulation and static discharge .

- Store in tightly sealed containers away from heat sources, with secondary containment to prevent environmental release .

Q. What analytical techniques are critical for confirming the structural integrity of tert-Butyl 3-oxonanoate post-synthesis?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to verify ester and ketone functional groups, with low-temperature analysis to resolve conformational dynamics (e.g., tert-butyl axial/equatorial positions) .

- Gas chromatography-mass spectrometry (GC-MS) to assess purity and detect volatile byproducts .

- Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl (C=O) stretching bands (~1700–1750 cm⁻¹) .

Q. How can researchers optimize the synthesis of tert-Butyl 3-oxonanoate via esterification?

- Methodological Answer :

- Use polar aprotic solvents (e.g., dichloromethane) to stabilize carbocation intermediates in SN1-like esterification mechanisms .

- Employ acid catalysts (e.g., H₂SO₄) at controlled temperatures (40–60°C) to enhance reaction rates while minimizing side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal termination points .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction yields of tert-Butyl 3-oxonanoate across studies?

- Methodological Answer :

- Compare reaction conditions : Variations in solvent polarity, catalyst loading, or temperature may explain discrepancies .

- Evaluate analytical methodologies : Differences in GC-MS calibration or NMR integration thresholds can skew yield calculations .

- Conduct statistical power analysis to assess whether sample sizes in prior studies were sufficient to detect true yield differences .

Q. What mechanistic insights are critical for explaining unexpected byproducts in tert-Butyl 3-oxonanoate synthesis?

- Methodological Answer :

- Investigate competing reaction pathways : For example, β-keto ester degradation under acidic conditions may form nonanoic acid derivatives .

- Use density functional theory (DFT) calculations to model transition states and identify energetically favorable side reactions .

- Perform kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms in esterification .

Q. How can researchers design robust toxicological studies for tert-Butyl 3-oxonanoate exposure?

- Methodological Answer :

- Follow OECD GLP guidelines for in vivo studies, including dose-response assessments in rodent models (e.g., 90-day oral exposure) .

- Include histopathological endpoints (e.g., liver/kidney tissue analysis) and neurobehavioral assays to capture systemic effects .

- Use control groups with matched solvent exposure to isolate compound-specific toxicity .

Data Interpretation & Experimental Design

Q. What strategies improve the reproducibility of tert-Butyl 3-oxonanoate synthesis in multi-lab collaborations?

- Methodological Answer :

- Standardize reagent purity thresholds (e.g., ≥98% tert-butanol) and solvent drying protocols .

- Share validated NMR/GC-MS parameters (e.g., pulse sequences, column types) to harmonize analytical workflows .

- Document environmental controls (e.g., humidity, ambient temperature) to minimize batch-to-batch variability .

Q. How can computational methods enhance the prediction of tert-Butyl 3-oxonanoate’s reactivity in novel applications?

- Methodological Answer :

- Apply molecular dynamics simulations to predict solvation effects on ester hydrolysis rates .

- Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., alkyl chain length) with reactivity .

- Validate predictions with kinetic profiling (e.g., Arrhenius plots) under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.